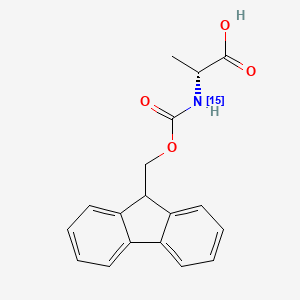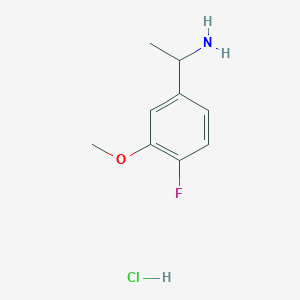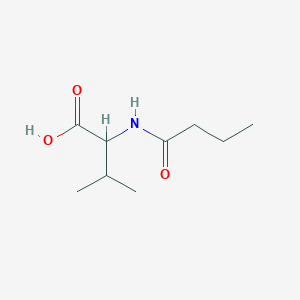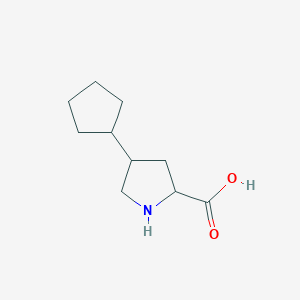
1-Chloro-5-(ethylsulfonyl)-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(ethylsulfonyl)-2-methylpentane is an organic compound characterized by the presence of a chlorine atom, an ethylsulfonyl group, and a methyl group attached to a pentane backbone
Preparation Methods
The synthesis of 1-Chloro-5-(ethylsulfonyl)-2-methylpentane typically involves multiple steps, including the introduction of the chlorine atom and the ethylsulfonyl group. One common method involves the chlorination of a suitable precursor, followed by the introduction of the ethylsulfonyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-5-(ethylsulfonyl)-2-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-5-(ethylsulfonyl)-2-methylpentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-5-(ethylsulfonyl)-2-methylpentane exerts its effects involves interactions with specific molecular targets. The chlorine atom and the ethylsulfonyl group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
1-Chloro-5-(ethylsulfonyl)-2-methylpentane can be compared with other similar compounds, such as:
1-Chloro-5-methylhexane: Similar in structure but lacks the ethylsulfonyl group.
1-Chloro-5-trimethylsilyl-4-pentyne: Contains a trimethylsilyl group instead of an ethylsulfonyl group.
1-Chloro-5-[(trifluoromethyl)sulfanyl]pentane: Contains a trifluoromethylsulfanyl group instead of an ethylsulfonyl group.
The presence of the ethylsulfonyl group in this compound makes it unique and imparts specific chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
1-chloro-5-ethylsulfonyl-2-methylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-12(10,11)6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
YUROSFIQCSDCQX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


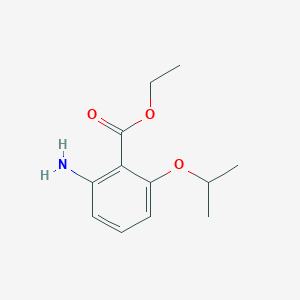
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)
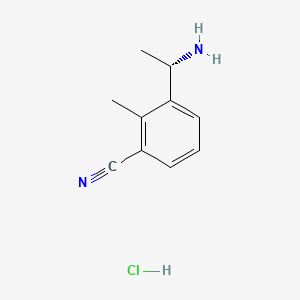
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
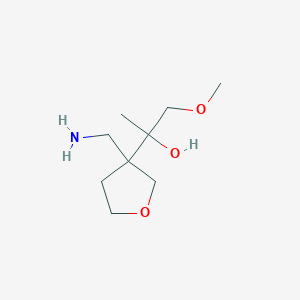
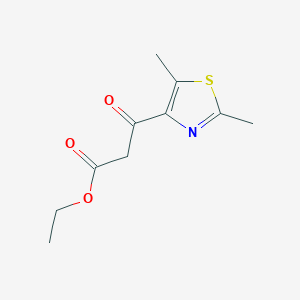
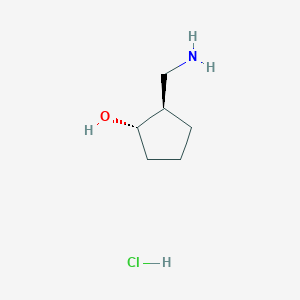
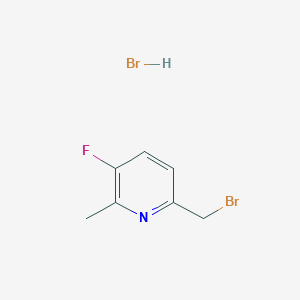
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)
